molecular formula C20H14N2O2 B1194481 N-(1-anilinonaphthalyl)-4-maleimide CAS No. 50539-45-2

N-(1-anilinonaphthalyl)-4-maleimide

Cat. No.: B1194481
CAS No.: 50539-45-2
M. Wt: 314.3 g/mol
InChI Key: DUFUXAHBRPMOFG-UHFFFAOYSA-N
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Description

N-(1-anilinonaphthalyl)-4-maleimide: is a fluorescent dye commonly used in biochemical and biophysical research. This compound is known for its ability to bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-anilinonaphthalyl)-4-maleimide typically involves the reaction of 1-anilinonaphthalene with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process may involve additional steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(1-anilinonaphthalyl)-4-maleimide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the maleimide group to a succinimide group.

    Substitution: The aniline group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Oxidation products include naphthoquinones and other oxidized derivatives.

    Reduction: Reduction products include N-(1-anilinonaphthyl)-4-succinimide.

    Substitution: Substitution products vary depending on the electrophile used but generally involve the replacement of the aniline group.

Scientific Research Applications

Chemistry: N-(1-anilinonaphthalyl)-4-maleimide is used as a fluorescent probe in various chemical studies. It helps in understanding molecular interactions, reaction mechanisms, and the behavior of complex chemical systems.

Biology: In biological research, this compound is used to label proteins and nucleic acids. It aids in studying protein folding, conformational changes, and interactions with other biomolecules.

Medicine: this compound is used in medical research to study disease mechanisms and drug interactions. It helps in identifying potential therapeutic targets and understanding the molecular basis of diseases.

Industry: In the industrial sector, this compound is used in the development of fluorescent sensors and diagnostic tools. It is also used in quality control processes to detect and quantify specific biomolecules.

Mechanism of Action

N-(1-anilinonaphthalyl)-4-maleimide exerts its effects through its ability to bind to specific molecular targets. The maleimide group reacts with thiol groups in proteins, forming a covalent bond. This binding alters the fluorescence properties of the compound, allowing researchers to monitor molecular interactions and dynamics. The naphthalene moiety provides the fluorescent signal, which can be detected using various spectroscopic techniques.

Comparison with Similar Compounds

  • N-(1-naphthyl)-4-maleimide
  • N-(2-anilinonaphthalyl)-4-maleimide
  • N-(1-anilinonaphthyl)-3-maleimide

Uniqueness: N-(1-anilinonaphthalyl)-4-maleimide is unique due to its specific binding properties and fluorescence characteristics. Compared to similar compounds, it offers higher sensitivity and specificity in detecting molecular interactions. Its unique structure allows for better binding to target molecules and provides a stronger fluorescent signal, making it a preferred choice in various research applications.

Properties

IUPAC Name

1-(4-anilinonaphthalen-1-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19-12-13-20(24)22(19)18-11-10-17(15-8-4-5-9-16(15)18)21-14-6-2-1-3-7-14/h1-13,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFUXAHBRPMOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198545
Record name N-(1-Anilinonaphthalyl)-4-maleimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50539-45-2
Record name 1-[4-(Phenylamino)-1-naphthalenyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50539-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Anilinonaphthalyl)-4-maleimide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Anilinonaphthalyl)-4-maleimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(phenylamino)naphthyl]-1H-pyrrole-2,5-dione
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Record name N-(1-ANILINONAPHTHALYL)-4-MALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-(4-Anilino-1-naphthyl)maleimide used to study luciferase folding?

A1: N-(4-Anilino-1-naphthyl)maleimide serves as an extrinsic fluorescent probe in these studies [, ]. This means it attaches to the luciferase alpha subunit without being inherently part of its structure. This attachment allows researchers to monitor changes in fluorescence signal, which correlate with structural changes during the protein folding process.

Q2: What advantages does N-(4-Anilino-1-naphthyl)maleimide offer in this specific research context?

A2: The choice of N-(4-Anilino-1-naphthyl)maleimide is strategic due to its specific properties:

  • Minimal Disruption: The study highlights that the probe's presence and attachment, even at multiple sites on the alpha subunit, do not significantly hinder the natural folding pathway or the enzyme's final activity []. This ensures the observations reflect the true behavior of the luciferase system.

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